REACTION_CXSMILES
|
[CH:1]1([C:4](Cl)=O)[CH2:3][CH2:2]1.[NH2:7][C:8]1[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:9]=1[C:10](O)=[O:11].N1C=CC=CC=1.[NH2:24][NH2:25]>O1CCCC1.C(OCC)(=O)C>[NH2:24][N:25]1[C:10](=[O:11])[C:9]2[C:8](=[CH:16][C:15]([F:17])=[CH:14][CH:13]=2)[N:7]=[C:4]1[CH:1]1[CH2:2][CH2:3]1
|
Name
|
|
Quantity
|
3.59 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)Cl
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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NC1=C(C(=O)O)C=CC(=C1)F
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Name
|
|
Quantity
|
5.38 mL
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
4.86 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
|
UNSPECIFIED
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Setpoint
|
70 °C
|
Type
|
CUSTOM
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Details
|
The mixture was stirred at 70° C. overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled at 0° C.
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at about room temperature for 30 minutes
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Duration
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30 min
|
Type
|
WAIT
|
Details
|
at about 75° C. for 24 hours
|
Duration
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24 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to about 22° C.
|
Type
|
WASH
|
Details
|
washed with aq. NaHCO3
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NN1C(=NC2=CC(=CC=C2C1=O)F)C1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |